molecular formula C28H28F2N2O2 B10836706 1-benzyl-N-(3,4-difluorobenzyl)-6-ethoxy-2-isopropyl-1H-indole-3-carboxamide

1-benzyl-N-(3,4-difluorobenzyl)-6-ethoxy-2-isopropyl-1H-indole-3-carboxamide

Cat. No.: B10836706
M. Wt: 462.5 g/mol
InChI Key: HYKLZEZGHJEJET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8524917, 10” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core heterocyclic structure.

    Functional group modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. These steps often require specific reagents and catalysts to achieve the desired modifications.

Industrial Production Methods

Industrial production of “US8524917, 10” follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

“US8524917, 10” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

The reactions typically involve:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts, including palladium on carbon or platinum, are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of “US8524917, 10” with modified functional groups, enhancing or altering its biological activity .

Scientific Research Applications

“US8524917, 10” has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by interacting with sphingosine-1-phosphate receptor 3. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses, including cell proliferation and apoptosis suppression. The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US8524917, 10” stands out due to its specific structural features and high affinity for sphingosine-1-phosphate receptor 3. Its unique combination of functional groups and core structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C28H28F2N2O2

Molecular Weight

462.5 g/mol

IUPAC Name

1-benzyl-N-[(3,4-difluorophenyl)methyl]-6-ethoxy-2-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C28H28F2N2O2/c1-4-34-21-11-12-22-25(15-21)32(17-19-8-6-5-7-9-19)27(18(2)3)26(22)28(33)31-16-20-10-13-23(29)24(30)14-20/h5-15,18H,4,16-17H2,1-3H3,(H,31,33)

InChI Key

HYKLZEZGHJEJET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(C)C)C(=O)NCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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